1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. This compound is characterized by a triazole ring fused to a phthalazine moiety, with a mercapto group at the 3-position and a phenyl group at the 6-position. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The compound “1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-”, also known as “BRN 4493920”, is a derivative of triazolothiadiazine . Triazolothiadiazines and their derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It’s known that triazolothiadiazines can interact with various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These interactions can lead to the inhibition of these enzymes, potentially altering cellular processes and leading to the observed pharmacological effects .
Biochemical Pathways
For instance, inhibition of carbonic anhydrase could affect pH regulation and fluid balance in cells, while inhibition of cholinesterase could impact neurotransmission .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related triazolothiadiazine compounds . These studies can provide insights into the likely ADME properties of BRN 4493920, but direct studies on this specific compound would be needed for a definitive understanding.
Result of Action
The molecular and cellular effects of BRN 4493920’s action would depend on its specific targets and mode of action. Given its potential enzyme inhibitory effects, it could lead to alterations in cellular processes regulated by these enzymes. For instance, it could impact cell growth and proliferation, inflammatory responses, oxidative stress responses, and more .
Action Environment
The action, efficacy, and stability of BRN 4493920 could be influenced by various environmental factors These could include the pH and temperature of the environment, the presence of other molecules or drugs, and specific characteristics of the target cells or tissues.
This will be crucial for the rational design and development of new drugs based on this compound for the treatment of various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1-phthalazinyl-arylhydrazones with α-bromoacetophenone in the presence of a base such as potassium carbonate, followed by cyclization using p-toluenesulfonic acid . This method yields the desired compound in good yields and purity.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with unique properties, such as energetic materials.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-a)pyrazine: Similar structure but with a pyrazine ring instead of a phthalazine ring.
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Contains a thiadiazine ring fused to the triazole ring.
1,2,4-Triazolo(4,3-b)(1,2,4,5)tetrazine: Features a tetrazine ring fused to the triazole ring.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- stands out due to its unique combination of a triazole ring fused to a phthalazine moiety, along with the presence of a mercapto group and a phenyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-phenyl-2H-[1,2,4]triazolo[3,4-a]phthalazine-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c20-15-17-16-14-12-9-5-4-8-11(12)13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTKRFAZCJOEDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NNC3=S)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236440 | |
Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87540-71-4 | |
Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087540714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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